molecular formula C15H15NO6 B12061250 Diethyl 2-phthalimidomalonate-2-13C CAS No. 1007459-54-2

Diethyl 2-phthalimidomalonate-2-13C

Cat. No.: B12061250
CAS No.: 1007459-54-2
M. Wt: 306.27 g/mol
InChI Key: SZNGBHWKVWEBKW-KHWBWMQUSA-N
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Description

Diethyl 2-phthalimidomalonate-2-13C is a stable isotope-labeled compound used extensively in scientific research. The compound features a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, where it helps in tracing molecular pathways and understanding complex biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-phthalimidomalonate-2-13C typically involves the following steps:

    Formation of Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Alkylation: The phthalimide is then alkylated with diethyl malonate in the presence of a base such as sodium ethoxide. This step introduces the malonate moiety into the molecule.

    Isotope Labeling: The carbon-13 isotope is introduced during the synthesis of diethyl malonate, ensuring that the final product, this compound, contains the labeled carbon atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-phthalimidomalonate-2-13C undergoes several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include phthalimide derivatives, carboxylic acids, and various substituted malonates.

Scientific Research Applications

Diethyl 2-phthalimidomalonate-2-13C has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 2-phthalimidomalonate-2-13C is primarily related to its role as a labeled compound in analytical studies. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound through various chemical and biological processes. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-phthalimidomalonate: The non-labeled version of the compound.

    Diethyl acetamidomalonate-2-13C: Another isotope-labeled compound with a similar structure but different functional groups.

    Ethyl phthalimidomalonate-2-13C, 15N: Contains both carbon-13 and nitrogen-15 isotopes for more complex tracing studies.

Uniqueness

Diethyl 2-phthalimidomalonate-2-13C is unique due to its specific labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. Its structure allows for versatile chemical modifications, making it a useful intermediate in organic synthesis and a valuable tool in various research fields.

Properties

CAS No.

1007459-54-2

Molecular Formula

C15H15NO6

Molecular Weight

306.27 g/mol

IUPAC Name

diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate

InChI

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1

InChI Key

SZNGBHWKVWEBKW-KHWBWMQUSA-N

Isomeric SMILES

CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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